Cas no 14269-45-5 (N-(4-phenyl-1,3-thiazol-2-yl)benzamide)
N-(4-phenyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-(4-phenyl-2-thiazolyl)-
- N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(4-phenylthiazol-2-yl)benzamide
- N-(4-Phenyl-thiazol-2-yl)-benzamide
- BDBM50101790
- SCHEMBL1270375
- Z27772118
- Enamine_004302
- N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
- DTXSID10353610
- Oprea1_016303
- DB-320415
- Oprea1_462006
- CBDivE_004384
- STK337540
- NCGC00262409-01
- EN300-18081371
- AB00074536-01
- 14269-45-5
- Cambridge id 5149845
- SCHEMBL18874193
- Oprea1_007140
- AKOS000478692
- CHEMBL60334
- HMS1406D12
- AKOS002233837
- STK972349
-
- Inchi: 1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
- InChI Key: NIRMZOKDACPPER-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 280.06716
- Monoisotopic Mass: 280.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- PSA: 41.99
N-(4-phenyl-1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18081371-0.05g |
N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
14269-45-5 | 90% | 0.05g |
$101.0 | 2023-09-19 |
N-(4-phenyl-1,3-thiazol-2-yl)benzamide Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-(4-phenyl-1,3-thiazol-2-yl)benzamide
N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 14269-45-5): An Overview of Its Structure, Properties, and Applications
N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 14269-45-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and benzamide moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of N-(4-phenyl-1,3-thiazol-2-yl)benzamide consists of a benzene ring linked to a thiazole ring through an amide bond. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts significant stability and reactivity to the molecule. The presence of the phenyl group further enhances the compound's aromatic character and contributes to its overall hydrophobicity.
Recent studies have highlighted the potential of N-(4-phenyl-1,3-thiazol-2-yl)benzamide in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The thiazole moiety is known to interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby inhibiting the production of pro-inflammatory mediators.
In addition to its anti-inflammatory effects, N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as p53 and Bcl-2. The selective cytotoxicity observed in cancer cells, while sparing normal cells, makes it a promising candidate for further development in oncology.
The pharmacokinetic properties of N-(4-phenyl-1,3-thiazol-2-yl)benzamide have also been studied extensively. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates efficient cellular uptake, while its stability under physiological conditions ensures prolonged therapeutic effects. These properties are crucial for optimizing drug delivery and enhancing therapeutic outcomes.
Furthermore, the synthetic accessibility of N-(4-phenyl-1,3-thiazol-2-yl)benzamide is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods involving the reaction of 4-benzoylthioaniline with benzoyl chloride or through other multi-step synthetic routes. The ease of synthesis allows for large-scale production and facilitates further optimization through structural modifications.
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 14269-45-5) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with favorable pharmacokinetic properties and synthetic accessibility, make it an attractive candidate for further investigation in medicinal chemistry and drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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